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molecular formula C13H17NO3 B8671777 (2-Hydroxy-4-methoxyphenyl)(piperidin-4-yl)methanone CAS No. 64671-19-8

(2-Hydroxy-4-methoxyphenyl)(piperidin-4-yl)methanone

Cat. No. B8671777
M. Wt: 235.28 g/mol
InChI Key: MEKSXLSAYLIUHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04355037

Procedure details

To a stirred, ice-cooled mixture of 36.1 g of 4-(2-hydroxy-4-methoxybenzoyl)piperidine, 16.3 g of sodium bicarbonate and 350 ml of dichloromethane, was added dropwise 22.9 ml of benzyl chloroformate in dichloromethane. After the addition was complete, the mixture was stirred at ambient temperature for 1.5 hrs, filtered and the filtrate concentrated to an oil. The oil crystallized. The crystals were collected, washed with hexane and dried to yield 42.4 g (76.5%) of product. Recrystallization from isopropanol gave the analytical sample, mp, 89°-91°.
Quantity
36.1 g
Type
reactant
Reaction Step One
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
22.9 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
76.5%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:15]=[C:14]([O:16][CH3:17])[CH:13]=[CH:12][C:3]=1[C:4]([CH:6]1[CH2:11][CH2:10][NH:9][CH2:8][CH2:7]1)=[O:5].C(=O)(O)[O-].[Na+].Cl[C:24]([O:26][CH2:27][C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1)=[O:25]>ClCCl>[OH:1][C:2]1[CH:15]=[C:14]([O:16][CH3:17])[CH:13]=[CH:12][C:3]=1[C:4]([CH:6]1[CH2:7][CH2:8][N:9]([C:24]([O:26][CH2:27][C:28]2[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=2)=[O:25])[CH2:10][CH2:11]1)=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
36.1 g
Type
reactant
Smiles
OC1=C(C(=O)C2CCNCC2)C=CC(=C1)OC
Name
Quantity
16.3 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
350 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
22.9 mL
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature for 1.5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To a stirred, ice-cooled
ADDITION
Type
ADDITION
Details
After the addition
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated to an oil
CUSTOM
Type
CUSTOM
Details
The oil crystallized
CUSTOM
Type
CUSTOM
Details
The crystals were collected
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
OC1=C(C(=O)C2CCN(CC2)C(=O)OCC2=CC=CC=C2)C=CC(=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 42.4 g
YIELD: PERCENTYIELD 76.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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